5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound with the molecular formula C8H7Cl2N3 and a molecular weight of 216.07 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is substituted with chlorine atoms at the 5 and 7 positions and an ethyl group at the 3 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4,5-dichloropyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed:
Scientific Research Applications
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine
- 3-Ethylpyrazolo[1,5-a]pyrimidine
- 5-Chloropyrazolo[1,5-a]pyrimidine
Comparison: 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its reactivity and biological activity compared to similar compounds . For example, the presence of chlorine atoms can enhance its electrophilicity, making it more reactive in substitution reactions .
Properties
IUPAC Name |
5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-5-4-11-13-7(10)3-6(9)12-8(5)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSOXHZZXZVMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590482 | |
Record name | 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779353-64-9 | |
Record name | 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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